molecular formula C13H21NO2 B13481421 n-(2,6-Dimethoxybenzyl)butan-1-amine

n-(2,6-Dimethoxybenzyl)butan-1-amine

Cat. No.: B13481421
M. Wt: 223.31 g/mol
InChI Key: GGZWMAWJVKPJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(2,6-Dimethoxybenzyl)butan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a butan-1-amine group attached to a 2,6-dimethoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2,6-Dimethoxybenzyl)butan-1-amine typically involves the reaction of 2,6-dimethoxybenzyl chloride with butan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The starting materials, 2,6-dimethoxybenzyl chloride and butan-1-amine, are fed into the reactor along with a base, and the product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-(2,6-Dimethoxybenzyl)butan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives such as aldehydes or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products with various functional groups.

Scientific Research Applications

Chemistry: n-(2,6-Dimethoxybenzyl)butan-1-amine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the role of amines in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features make it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of n-(2,6-Dimethoxybenzyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific biological context.

Comparison with Similar Compounds

    n-Butylamine: A simple alkyl amine with similar reactivity but lacking the aromatic moiety.

    2,6-Dimethoxybenzylamine: Shares the aromatic moiety but has a different alkyl chain.

Uniqueness: n-(2,6-Dimethoxybenzyl)butan-1-amine is unique due to the combination of its aromatic and aliphatic components. This dual nature allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

N-[(2,6-dimethoxyphenyl)methyl]butan-1-amine

InChI

InChI=1S/C13H21NO2/c1-4-5-9-14-10-11-12(15-2)7-6-8-13(11)16-3/h6-8,14H,4-5,9-10H2,1-3H3

InChI Key

GGZWMAWJVKPJQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C=CC=C1OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.